4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether
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Overview
Description
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether is an organic compound that features a brominated phenoxy group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2,6-dimethylphenol, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Ether Formation: The brominated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Indole Introduction: The phenoxy ether is then coupled with a 2,3-dihydro-1H-indole derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, influencing biological pathways. The phenoxy group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
- 2-(4-fluoro-2,6-dimethylphenoxy)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
Uniqueness
The presence of the bromine atom in 4-bromo-2,6-dimethylphenyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl ether may confer unique reactivity and biological activity compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C18H18BrNO2/c1-12-9-15(19)10-13(2)18(12)22-11-17(21)20-8-7-14-5-3-4-6-16(14)20/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
GWVWDHWGKPCQJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCC3=CC=CC=C32)C)Br |
Origin of Product |
United States |
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